molecular formula C14H9F4N3 B2924596 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-88-7

3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2924596
CAS RN: 439107-88-7
M. Wt: 295.241
InChI Key: YGKPGZHKZHIYKA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted a lot of attention in material science due to their significant photophysical properties . They have a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists and radio diagnostics .


Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles is presented. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .


Molecular Structure Analysis

The central pyrazolo[1,5-a]pyrimidine unit is almost planar . The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Cancer Research

This compound has been identified as a potential CDK2 inhibitor , which is a promising target for cancer treatment . CDK2 is critical for cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Antimicrobial Studies

The pyrazolo[1,5-a]pyrimidine scaffold is being explored for its antimicrobial potential. Research suggests that derivatives of this compound could be effective against a range of microbial infections, potentially offering a new class of antimicrobial agents .

Synthetic Chemistry

This compound serves as a precursor in the Suzuki–Miyaura cross-coupling reaction, a pivotal method in synthetic organic chemistry . This reaction is used to synthesize various C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives, which are valuable in medicinal chemistry.

Endocrine Research

Derivatives of this compound, such as PHTPP, have been used as selective ERβ antagonists in endocrine research. These compounds have shown to enhance cell growth in ovarian cancer cell lines, indicating their potential use in studying estrogen receptor pathways .

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production . This work not only underscores the synthetic utility of our devised protocol but also highlights the promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration .

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N3/c1-8-6-12(14(16,17)18)21-13(20-8)11(7-19-21)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPGZHKZHIYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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